molecular formula C14H15N B1585070 2,2-Diphenylethylamine CAS No. 3963-62-0

2,2-Diphenylethylamine

Cat. No. B1585070
CAS RN: 3963-62-0
M. Wt: 197.27 g/mol
InChI Key: RXMTUVIKZRXSSM-UHFFFAOYSA-N
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Patent
US07265122B2

Procedure details

To a solution of oxime 52 (4.0 g, 18.9 mmol) in THF (50 mL) was added LiAlH4 (1.0 M solution in THF, 28.3 mL, 28.3 mmol) at 0° C. and the mixture was stirred at room temperature for 4 hours. Sodium sulfate decahydrate was added and the reaction was stirred for an additional hour. The solids were filtered and the filtrate was concentrated under reduced pressure to give 53 (3.14 g, 84%) as a yellow oil.
Name
oxime
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
28.3 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
84%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:8]=[N:9]O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+]>C1COCC1>[C:11]1([CH:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH2:8][NH2:9])[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:1.2.3.4.5.6,7.8.9.10.11.12.13.14.15.16.17.18.19|

Inputs

Step One
Name
oxime
Quantity
4 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C=NO)C1=CC=CC=C1
Name
Quantity
28.3 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred for an additional hour
FILTRATION
Type
FILTRATION
Details
The solids were filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CN)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.14 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.